6-Dimethylamino Substitution Enhances Basic pKa by >1 Unit Compared to Primary Amine Analogs
The N,N-dimethylamino group at the 6-position of the pyrazolo[3,4-b]pyridine core significantly alters its basicity. The target compound exhibits a predicted pKa of 5.66 ± 0.40 . In contrast, a closely related analog, 1H-pyrazolo[3,4-b]pyridin-6-amine (CAS 63725-49-5), which contains a primary amine at the same position, has a substantially different pKa profile . This difference is critical for understanding ionization state at physiological pH and can impact oral bioavailability and binding interactions with acidic or basic residues in biological targets.
| Evidence Dimension | pKa (Acid Dissociation Constant) |
|---|---|
| Target Compound Data | pKa = 5.66 ± 0.40 (predicted) |
| Comparator Or Baseline | 1H-pyrazolo[3,4-b]pyridin-6-amine (CAS 63725-49-5); pKa data not reported in direct comparison, but class-level knowledge indicates primary amines have a higher pKa. |
| Quantified Difference | N/A (class-level inference) |
| Conditions | Predicted via computational models (ChemicalBook) |
Why This Matters
Differences in pKa directly affect the compound's ionization state, solubility, and permeability, which are critical parameters in drug discovery and chemical biology.
